molecular formula C9H7NO5 B598951 Methyl 3-formyl-2-nitrobenzoate CAS No. 138229-59-1

Methyl 3-formyl-2-nitrobenzoate

Katalognummer B598951
CAS-Nummer: 138229-59-1
Molekulargewicht: 209.157
InChI-Schlüssel: NSLOBVGASZUPDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Methyl 3-formyl-2-nitrobenzoate” is a phase transfer catalyst used to synthesize chlorinated hydrocarbons from inorganic chloride . It is soluble in organic solvents and can synthesize hydrochloric acid, sodium chloride, and zinc chloride . It is also used as a catalyst for producing polychlorinated biphenyls .


Synthesis Analysis

The synthesis of “Methyl 3-formyl-2-nitrobenzoate” involves a substitution reaction on 3-methyl-2-methyl nitrobenzoate and chlorine to obtain 3-(dichloromethyl)-2-methyl nitrobenzoate . The 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester and a zinc chloride aqueous solution are subjected to a hydrolysis reaction under the action of a phase transfer catalyst to obtain the 3-formyl-2-nitrobenzoic acid methyl ester .


Molecular Structure Analysis

“Methyl 3-formyl-2-nitrobenzoate” has a molecular formula of C9H7NO5 . Its average mass is 209.156 Da and its monoisotopic mass is 209.032425 Da .


Chemical Reactions Analysis

“Methyl 3-formyl-2-nitrobenzoate” is used to synthesize chlorinated hydrocarbons from inorganic chloride . It can synthesize hydrochloric acid, sodium chloride, and zinc chloride .


Physical And Chemical Properties Analysis

“Methyl 3-formyl-2-nitrobenzoate” is soluble in organic solvents . More detailed physical and chemical properties are not specified in the retrieved documents.

Wissenschaftliche Forschungsanwendungen

  • Field : Chemistry
    • Application : Methyl 3-formyl-2-nitrobenzoate is used as a phase transfer catalyst to synthesize chlorinated hydrocarbons from inorganic chloride .
    • Method of Application : It is soluble in organic solvents and can synthesize hydrochloric acid, sodium chloride, and zinc chloride .
    • Results : The outcome of this process is the production of chlorinated hydrocarbons .
    • Application : Methyl 3-formyl-2-nitrobenzoate is used as a catalyst for producing polychlorinated biphenyls .
    • Method of Application : It is soluble in organic solvents and can synthesize hydrochloric acid, sodium chloride, and zinc chloride .
    • Results : The outcome of this process is the production of polychlorinated biphenyls .
    • Application : Methyl 3-formyl-2-nitrobenzoate is used as a reagent in the synthesis of PARP inhibitors . PARP inhibitors are a group of pharmacological inhibitors of the enzyme poly ADP ribose polymerase (PARP). They are used in cancer treatment.
    • Method of Application : It is used as an intermediate in the synthesis of Niraparib , a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
    • Results : The outcome of this process is the production of Niraparib, a PARP inhibitor used in cancer treatment .
    • Application : Methyl 3-formyl-2-nitrobenzoate is used as a catalyst for producing polychlorinated biphenyls .
    • Method of Application : It is soluble in organic solvents and can synthesize hydrochloric acid, sodium chloride, and zinc chloride .
    • Results : The outcome of this process is the production of polychlorinated biphenyls .
    • Application : Methyl 3-formyl-2-nitrobenzoate is used as a reagent in the synthesis of PARP inhibitors . PARP inhibitors are a group of pharmacological inhibitors of the enzyme poly ADP ribose polymerase (PARP). They are used in cancer treatment.
    • Method of Application : It is used as an intermediate in the synthesis of Niraparib , a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
    • Results : The outcome of this process is the production of Niraparib, a PARP inhibitor used in cancer treatment .

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Eigenschaften

IUPAC Name

methyl 3-formyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-15-9(12)7-4-2-3-6(5-11)8(7)10(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLOBVGASZUPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659301
Record name Methyl 3-formyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formyl-2-nitrobenzoate

CAS RN

138229-59-1
Record name Methyl 3-formyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-formyl-2-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of (A2) (1.0 eq.) and 4 Å mol. sieves (15 g) in MeCN (0.2M) at RT was added NMMO (2.0 eq.) and the reaction mixture was stirred for 1.5 hr under N2 atmosphere. Then, the mixture was diluted with EtOAc, filtered and the filtrate was washed with H2O, 1N HCl, brine and dried (Na2SO4). Evaporation of the solvent gave (A3) as a white solid which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3, 300K) δ 9.96 (1H, s), 8.26 (1H, d, J=7.9 Hz), 8.18 (1H, d, J=7.9 Hz), 7.77 (1H, t, J=7.9 Hz), 3.93 (3H, s). MS (ES) C9H7NO5 requires: 209. Found: 208 (M−H)−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Citations

For This Compound
5
Citations
P Jones, S Altamura, J Boueres… - Journal of medicinal …, 2009 - ACS Publications
… Indazole PARP inhibitors were prepared from methyl 3-formyl-2-nitrobenzoate (5), itself available from oxidation of methyl 3-methyl-2-nitrobenzoate. Condensation with substituted …
Number of citations: 330 pubs.acs.org
J Gras - Drugs of the Future, 2013 - access.portico.org
… Oxidation of the bromo derivative (III) with NMMO in acetonitrile leads to methyl 3-formyl-2-nitrobenzoate (IV), which is then condensed with 4-(N-Boc-3-piperidinyl)aniline (V) in …
Number of citations: 1 access.portico.org
JY Zhang, LJ Zhao, YT Wang - European Journal of Medicinal Chemistry, 2023 - Elsevier
… However, in 2009, the shortest synthesis of the drug was done from methyl 3-methyl-2-nitrobenzoate (NIRA-001), which is oxidized to methyl 3-formyl-2-nitrobenzoate (NIRA-002) (…
Number of citations: 3 www.sciencedirect.com
Z Yuan, J Chen, W Li, D Li, C Chen… - Expert Opinion on …, 2017 - Taylor & Francis
Introduction: PARP inhibitors have been extensively explored as antitumor agents and have shown potent efficacy both in vitro and in vivo. They can be used in monotherapy under the …
Number of citations: 29 www.tandfonline.com
DJ Wallace, CA Baxter, KJM Brands… - … Process Research & …, 2011 - ACS Publications
Compound (1) a poly(ADP-ribose)polymerase (PARP) inhibitor has been made by a fit-for-purpose large-scale synthesis using either a classical resolution or chiral chromatographic …
Number of citations: 49 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.